molecular formula C4H11ClN2O B12937492 (S)-Morpholin-2-amine hydrochloride

(S)-Morpholin-2-amine hydrochloride

Cat. No.: B12937492
M. Wt: 138.59 g/mol
InChI Key: FYYHWEYDRSFGKD-WCCKRBBISA-N
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Description

Significance of Heterocyclic Amines in Modern Organic Synthesis and Materials Science

Heterocyclic amines are organic compounds containing at least one nitrogen atom within a ring structure. libretexts.org They are fundamental to the progress of organic and medicinal chemistry, as well as materials science. chemrj.org Their prevalence in nature and diverse biological activities make them crucial in drug discovery and development. amerigoscientific.com In organic synthesis, amines are versatile building blocks and are key components in the synthesis of many other heterocyclic compounds. amerigoscientific.com They can also function as organocatalysts, facilitating a variety of chemical transformations. amerigoscientific.com

The structural diversity of nitrogen-containing heterocycles allows for extensive chemical modification, making them valuable scaffolds in the design of new drugs and functional materials. chemrj.org Their unique physicochemical properties, such as the ability to participate in hydrogen bonding and metal ion coordination, contribute to their wide range of applications. chemrj.org

The Morpholine (B109124) Ring as a Privileged Scaffold in Advanced Chemical Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its frequent appearance in approved drugs and bioactive molecules, where it often imparts favorable physicochemical, biological, and metabolic properties. nih.gov The presence of the morpholine moiety can enhance a molecule's potency, improve its pharmacokinetic profile, and increase its aqueous solubility. researchgate.netnih.govresearchgate.net

The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov It can be introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov This versatility has led to its incorporation in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and antidepressants. researchgate.netatamankimya.comwikipedia.org

The Unique Stereochemical Significance of (S)-Morpholin-2-amine Hydrochloride

The stereochemistry of a molecule is crucial as it can dramatically influence its biological activity. In the context of morpholine derivatives, the specific spatial arrangement of substituents on the ring can determine how the molecule interacts with biological targets like enzymes and receptors. nih.gov

This compound possesses a specific stereocenter at the 2-position of the morpholine ring. This defined three-dimensional structure is critical for its application as a chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure C-substituted morpholines is a challenging but important area of research, as these compounds are found in various natural products and pharmaceuticals. ru.nl The development of stereoselective synthetic routes to access specific isomers, such as the (S)-enantiomer, is therefore of high importance. researchgate.netrsc.org

Academic Research Landscape and Future Directions for this compound

The academic research landscape for morpholine derivatives is vibrant, with ongoing efforts to develop new synthetic methods and explore their therapeutic potential. e3s-conferences.org The synthesis of enantiomerically pure morpholine building blocks, like this compound, remains a key focus. unimi.it

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

(2S)-morpholin-2-amine;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c5-4-3-6-1-2-7-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

FYYHWEYDRSFGKD-WCCKRBBISA-N

Isomeric SMILES

C1CO[C@@H](CN1)N.Cl

Canonical SMILES

C1COC(CN1)N.Cl

Origin of Product

United States

Asymmetric Synthetic Methodologies for S Morpholin 2 Amine Hydrochloride and Its Chiral Analogues

Evolution of Enantioselective Strategies for Chiral Morpholine (B109124) Derivatives

The synthesis of enantiomerically pure morpholine derivatives has evolved significantly, moving from classical resolution techniques to more sophisticated and efficient asymmetric methodologies. Early approaches often relied on the separation of racemic mixtures, which is inherently inefficient, yielding a maximum of 50% of the desired enantiomer. The quest for more atom-economical and stereocontrolled routes has led to the development of a diverse array of strategies.

Initial asymmetric syntheses often utilized starting materials from the chiral pool, such as amino acids and carbohydrates, to introduce the desired stereochemistry. These methods, while effective, can be limited by the availability and structural diversity of the starting materials. Subsequently, diastereoselective approaches using stoichiometric chiral auxiliaries gained prominence. These methods involve the temporary attachment of a chiral moiety to an achiral substrate to direct a stereoselective transformation, followed by the removal of the auxiliary.

More recently, the field has witnessed a paradigm shift towards catalytic asymmetric synthesis. This includes the use of chiral metal complexes and organocatalysts to achieve high levels of enantioselectivity with only a substoichiometric amount of the chiral catalyst. These catalytic methods offer significant advantages in terms of efficiency, sustainability, and the ability to generate a wide range of chiral morpholine derivatives. Strategies such as asymmetric hydrogenation, aminohydroxylation, and various organocatalytic cascade reactions have emerged as powerful tools for the construction of the chiral morpholine core.

Chiral Pool and Auxiliary-Based Approaches to (S)-Morpholin-2-amine Hydrochloride Synthesis

Utilization of Enantiopure Starting Materials

The chiral pool, comprised of readily available and inexpensive enantiopure natural products, provides a convenient entry point for the synthesis of complex chiral molecules. Amino acids, in particular, are excellent precursors for the synthesis of chiral morpholine derivatives due to their inherent stereochemistry and functional groups.

For the synthesis of (S)-Morpholin-2-amine analogues, (S)-serine is a commonly employed starting material. The carboxylic acid and amino group of serine can be manipulated to form the morpholine ring, while the hydroxymethyl group provides a handle for further functionalization. A typical strategy involves the protection of the amino group, reduction of the carboxylic acid to a primary alcohol, and subsequent cyclization with a suitable two-carbon electrophile. For instance, N-protected (S)-serine methyl ester can be reduced to the corresponding amino alcohol, which can then undergo a double alkylation or a sequential alkylation and cyclization to afford the morpholine ring system. The stereocenter at the C2 position of the morpholine ring is thus directly derived from the L-amino acid precursor, ensuring high enantiopurity.

Another approach involves the use of enantiopure epoxides, such as (R)-epichlorohydrin, which can react with an appropriate amine to introduce the C2 stereocenter. This method allows for the construction of the morpholine ring with a pre-defined absolute configuration.

Starting MaterialKey Transformation(s)Product ClassReference
(S)-SerineProtection, reduction, cyclization(S)-Morpholine-2-carboxylic acid derivatives nih.gov
(R)-EpichlorohydrinRing-opening with an amine, cyclizationN-Substituted (S)-2-hydroxymethylmorpholines nih.gov

Diastereoselective Control via Stoichiometric Chiral Auxiliaries

Chiral auxiliaries offer a powerful strategy for inducing chirality in acyclic precursors, which can then be cyclized to form enantiomerically enriched morpholines. This approach relies on the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a bond-forming reaction.

A common strategy involves the use of chiral oxazolidinones, such as those derived from Evans' auxiliaries, attached to a prochiral substrate. For example, an N-acylated Evans' auxiliary can undergo a diastereoselective aldol (B89426) reaction to introduce a hydroxyl group with a specific stereochemistry. Subsequent manipulation of the functional groups and removal of the auxiliary can lead to a chiral amino alcohol precursor, which can then be cyclized to the desired morpholine.

Another example is the use of sulfinimines, such as Ellman's auxiliary, to direct the diastereoselective addition of nucleophiles to imines. This can be used to establish the stereocenter at the C2 position of a morpholine precursor. The high diastereoselectivity achieved in these reactions, coupled with the reliable removal of the auxiliary, makes this a robust method for accessing enantiopure morpholine derivatives.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)
Evans' OxazolidinoneAldol Reaction>95:5
Ellman's SulfinamideNucleophilic Addition to Imine>90:10

Asymmetric Catalytic Synthesis of the (S)-Morpholin-2-amine Core

The development of asymmetric catalysis has revolutionized the synthesis of chiral compounds, providing highly efficient and enantioselective routes to a wide variety of molecules, including chiral morpholines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic Routes to Chiral Morpholines

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. For the synthesis of chiral morpholines, various organocatalytic strategies have been developed.

One notable approach involves the enantioselective α-functionalization of aldehydes or ketones, followed by a series of transformations to construct the morpholine ring. For instance, a proline-catalyzed α-amination or α-oxidation can introduce a chiral center that is then elaborated to the final morpholine structure.

Another powerful strategy is the use of organocatalytic cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol. For example, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can initiate a cascade sequence leading to highly functionalized chiral morpholines.

A general organocatalytic approach to C2-functionalized morpholines involves the enantioselective α-chlorination of an aldehyde, followed by reduction to the corresponding chlorohydrin. This chiral building block can then be converted to the morpholine through a sequence of substitution and cyclization reactions. This method has been successfully applied to the synthesis of a variety of N-protected morpholines with good yields and high enantioselectivities. nih.gov

Catalyst TypeReactionKey IntermediateEnantiomeric Excess (ee)
Chiral Secondary AmineMichael Addition CascadeHighly functionalized cyclic intermediateUp to 99%
Chiral Phosphoric AcidAza-Michael/CyclizationN-Protected morpholineUp to 95%
Proline Derivativeα-ChlorinationChiral α-chloroaldehyde80-98%

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a wide range of enantioselective transformations. In the context of morpholine synthesis, CPAs can activate substrates through hydrogen bonding, facilitating stereocontrolled bond formation.

A key application of chiral Brønsted acids is in the activation of imines towards nucleophilic attack. For the synthesis of morpholine derivatives, a CPA can catalyze the enantioselective addition of a nucleophile to an imine precursor, establishing the crucial stereocenter. For example, the intramolecular aza-Michael reaction of an amino-tethered enone can be catalyzed by a CPA to afford a chiral morpholine with high enantioselectivity.

Furthermore, Brønsted acids can catalyze the formation of morpholin-2-ones from arylglyoxals and amino alcohols. nih.gov The resulting chiral morpholinones can then serve as versatile intermediates for the synthesis of other morpholine derivatives, including the target (S)-Morpholin-2-amine, through subsequent reduction and functional group manipulation.

CatalystSubstratesProductEnantiomeric Excess (ee)
Chiral Phosphoric AcidAmino-tethered enoneChiral morpholine>90%
Chiral Phosphoric AcidArylglyoxal and amino alcoholChiral morpholin-2-oneUp to 98%
Chiral Amine-Mediated Catalysis (e.g., Enamine/Iminium Catalysis)

Organocatalysis employing chiral amines has emerged as a powerful strategy for asymmetric synthesis, proceeding through key intermediates like enamines and iminium ions. researchgate.netprinceton.edu In this approach, a chiral secondary or primary amine reacts reversibly with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. researchgate.netprinceton.edu This activation mode allows for a variety of enantioselective transformations.

While pyrrolidine-based catalysts are often more reactive, morpholine-based organocatalysts have been developed and proven effective. nih.gov The lower reactivity of morpholine enamines is attributed to the electronic effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom, which decreases the enamine's nucleophilicity. nih.gov Despite these challenges, new ß-morpholine amino acids have been successfully employed as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov These reactions, proceeding via an enamine intermediate, have achieved quantitative conversion with catalyst loadings as low as 1 mol%, yielding products with excellent diastereoselectivity (90–99% d.e.) and good to high enantioselectivity (70–99% e.e.). nih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a highly efficient and atom-economical pathway to chiral molecules, including morpholine derivatives. nih.gov These methods are broadly applicable and often provide access to high levels of enantioselectivity.

Asymmetric hydrogenation is a premier method for the synthesis of chiral amines. nih.gov This reaction has been successfully applied to the synthesis of both 2- and 3-substituted chiral morpholines.

The asymmetric hydrogenation of 2-substituted dehydromorpholines, which is particularly challenging due to the steric hindrance and electron-rich nature of the substrates, has been achieved using a rhodium complex with a large-bite-angle bisphosphine ligand, (R,R,R)-SKP. nih.govscispace.com This catalytic system effectively hydrogenates various N-acyl protected 2-substituted dehydromorpholines to yield the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. nih.govscispace.comrsc.org The reaction can be performed on a gram scale, demonstrating its practical utility. scispace.com

Selected Results for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines nih.govscispace.com
Substrate (N-Protecting Group)CatalystYield (%)Enantiomeric Excess (ee, %)
N-Boc, 6-phenylSKP-Rh complex>9999
N-Cbz, 6-phenylSKP-Rh complex>9999
N-Ac, 6-phenylSKP-Rh complex>9999
N-Boc, 6-(4-methoxyphenyl)SKP-Rh complex>9999
N-Boc, 6-(2-naphthyl)SKP-Rh complex>9999
N-Boc, 6-methylSKP-Rh complex>9997

For the synthesis of 3-substituted morpholines, a tandem sequential one-pot reaction has been developed that combines hydroamination with asymmetric transfer hydrogenation. acs.orgnih.gov In this process, a titanium catalyst mediates the hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst, such as the Noyori-Ikariya catalyst (RuCl(S,S)-Ts-DPEN), to afford the chiral morpholine. acs.orgnih.govorganic-chemistry.org This method provides access to a range of 3-substituted morpholines in good yields with enantiomeric excesses greater than 95%. acs.orgnih.gov

Beyond hydrogenation, other metal-catalyzed transformations are employed to construct the chiral morpholine ring. The aforementioned tandem hydroamination/asymmetric transfer hydrogenation is a prime example of a metal-catalyzed cyclization process. acs.orgnih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. acs.orgnih.gov This insight has allowed the strategy to be extended to the synthesis of other N-heterocycles, such as piperazines. nih.gov

Other methodologies include Wacker-type aerobic oxidative cyclizations of alkenes catalyzed by palladium complexes, such as base-free Pd(DMSO)₂(TFA)₂, which can produce various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Additionally, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from precursors like 1,2-amino ethers. organic-chemistry.org

Ring-Forming Reactions and Stereoselective Ring Closure for this compound

The final ring-closure is a critical step in many synthetic routes to the morpholine scaffold. Various strategies have been developed to ensure this cyclization occurs with high stereoselectivity.

A highly regio- and stereoselective strategy for synthesizing nonracemic substituted morpholines involves a two-step sequence beginning with the ring opening of an activated N-heterocycle. nih.gov In this method, an activated aziridine (B145994) undergoes a Lewis acid-catalyzed S(N)2-type ring opening upon reaction with a suitable haloalcohol. nih.gov This step is followed by a base-mediated intramolecular S(N)2 cyclization of the resulting haloalkoxy amine intermediate. The nitrogen atom displaces the terminal halide to form the six-membered morpholine ring. This approach provides a variety of substituted chiral morpholines in high yield and enantioselectivity. nih.gov

The process relies on the stereospecificity of the S(N)2 reactions, where the configuration of the stereocenters in the starting chiral aziridine dictates the final stereochemistry of the morpholine product.

Domino and cascade reactions offer an efficient approach to complex molecules like morpholines by combining multiple transformations into a single, one-pot operation, thus avoiding the isolation of intermediates. researchgate.net

One such method involves a chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols to produce C3-substituted morpholinones. acs.orgresearchgate.net This reaction proceeds through a domino sequence initiated by a [4 + 2] heteroannulation, which is followed by a 1,2-aryl/alkyl shift in a process described as an asymmetric aza-benzilic ester rearrangement. acs.orgresearchgate.net

Another cascade sequence for morpholine synthesis starts from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates. acs.org In the presence of a base like potassium carbonate, a cascade is initiated involving the ring opening of the oxazetidine by the enolate of the α-formyl ester, followed by a spontaneous intramolecular ring closure to yield morpholine hemiaminals. acs.org This reaction has been shown to tolerate a variety of functional groups on the ester component. acs.org

A three-step, one-pot sequence has also been developed, combining a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This process uses commercial aldehydes, (phenylsulfonyl)acetonitrile, a peroxide, and 1,2-ethanolamines to generate 3-aryl-substituted morpholin-2-ones in good yields and with enantioselectivity up to 99% ee. nih.govacs.org

Overview of Domino and Cascade Reactions for Morpholine Scaffold Construction
Reaction TypeKey StepsCatalyst/PromoterProduct TypeReference
Aza-Benzilic Ester Rearrangement[4+2] Heteroannulation, 1,2-Aryl/Alkyl ShiftChiral Phosphoric AcidC3-Substituted Morpholinones acs.orgresearchgate.net
Oxazetidine Ring Opening CascadeBase-mediated Ring Opening, Intramolecular CyclizationK₂CO₃Morpholine Hemiaminals acs.org
Knoevenagel/Epoxidation/DROCKnoevenagel Condensation, Asymmetric Epoxidation, Domino Ring-Opening CyclizationQuinine-derived Urea (B33335)3-Aryl Morpholin-2-ones nih.govacs.org

Functionalization of the this compound Framework

Functionalization of the pre-existing morpholine core is a key strategy for creating diverse libraries of chiral analogues for drug discovery. acs.org Methodologies that allow for precise control over the introduction of substituents at specific positions of the ring and on the exocyclic amine are essential for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. acs.org

Achieving high stereoselectivity in the synthesis of C2- and C3-substituted morpholines is a central challenge. Several powerful asymmetric catalytic methods have been developed to address this, often categorized by whether the key stereocenter is established before, during, or after the cyclization to form the morpholine ring. nih.gov

One of the most efficient "after cyclization" methods is the asymmetric hydrogenation of dehydromorpholines. nih.gov This approach utilizes a pre-formed unsaturated morpholine ring and introduces the desired stereocenter via catalytic hydrogenation. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle, such as (R,R,R)-SKP-Rh complex, has proven highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.orgsemanticscholar.org The reaction is versatile, tolerating a range of substituents at the 2-position and on the morpholine nitrogen. semanticscholar.org

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Data sourced from multiple studies on bisphosphine-rhodium catalyzed hydrogenations. nih.govsemanticscholar.org

N-Protecting GroupC2-SubstituentCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
CbzPhenyl(R,R,R)-SKP/[Rh(cod)2]SbF6>9998
BocPhenyl(R,R,R)-SKP/[Rh(cod)2]SbF6>9991
Cbz4-Methoxyphenyl(R,R,R)-SKP/[Rh(cod)2]SbF6>9999
Cbz2-Naphthyl(R,R,R)-SKP/[Rh(cod)2]SbF6>9997
CbzCyclohexyl(R,R,R)-SKP/[Rh(cod)2]SbF6>9994

Other notable methods include electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can provide chiral morpholines with high diastereoselectivity. banglajol.info Additionally, domino reactions, such as a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequence, have been developed to access C3-substituted morpholin-2-ones, which are valuable precursors to chiral morpholines. acs.org

The derivatization of the morpholine nitrogen is a common strategy to modulate the properties of the final compound. N-alkylation of the morpholine ring, or a precursor amine, can be achieved through various methods, with a growing emphasis on atom-economical and environmentally benign processes. chemrxiv.orgnih.gov

A significant challenge in synthesizing N-substituted morpholines from primary amino alcohols is achieving selective monoalkylation of the amine without side reactions. chemrxiv.org A redox-neutral protocol using ethylene (B1197577) sulfate (B86663) as an inexpensive two-carbon electrophile has been developed for the efficient conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org This method is notable for its ability to achieve facile and selective monoalkylation of a wide variety of primary amines, a key limitation in many traditional annulation reactions. chemrxiv.org

Catalytic N-alkylation using alcohols as alkylating agents, often termed the "borrowing hydrogen" methodology, is another powerful and green approach. This process typically involves the in-situ oxidation of an alcohol to an aldehyde, reductive amination with the amine, and regeneration of the catalyst, with water as the only byproduct. nih.govresearchgate.net Various transition metal complexes are effective catalysts for this transformation. For example, CuO–NiO/γ–Al2O3 has been used for the gas-phase N-alkylation of morpholine with low-carbon primary alcohols, achieving high conversion and selectivity. researchgate.net Homogeneous catalysts, such as nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, are also highly effective for the N-alkylation of various amines with alcohols, including benzyl (B1604629) alcohol derivatives. nih.gov

Table 2: Catalytic N-Alkylation of Amines with Alcohols A summary of representative catalytic systems for N-alkylation reactions. nih.govresearchgate.net

Amine SubstrateAlcohol SubstrateCatalystConditionsProduct Yield (%)
MorpholineMethanol (B129727)CuO–NiO/γ–Al2O3220 °C, Gas-phase95.3% Conversion, 93.8% Selectivity
MorpholineEthanolCuO–NiO/γ–Al2O3220 °C, Gas-phase87.4% Conversion, 89.2% Selectivity
AnilineBenzyl alcoholNHC-Ru(II) complex120 °C, KOtBu93
Aniline4-Methylbenzyl alcoholNHC-Ru(II) complex120 °C, KOtBu91
AnilineMethanolNHC-Ru(II) complex120 °C, KOtBu85

The use of protecting groups for the amine functionality is indispensable in the multistep synthesis of complex molecules like (S)-Morpholin-2-amine and its analogues. libretexts.org Protecting groups are employed to temporarily block the reactivity of the amine's lone pair of electrons, preventing undesired side reactions during transformations elsewhere in the molecule. libretexts.orgwikipedia.org The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal under mild conditions. wikipedia.org

Commonly used amine protecting groups in morpholine synthesis are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govsemanticscholar.org The Boc group is frequently used due to its stability under a wide range of non-acidic conditions and its facile removal with acids like trifluoroacetic acid. nih.gov The Cbz group is also widely employed and is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups. semanticscholar.org

The benzyl (Bn) group is another common choice for protecting the morpholine nitrogen. It can be installed via reductive amination or alkylation and is often removed by hydrogenation, similar to the Cbz group. nih.gov This strategy was successfully used in an enantioselective synthesis of C2-functionalized morpholines, where the final N-benzyl protected morpholine was deprotected via hydrogenation to yield the free secondary amine. nih.gov

More specialized protecting groups have also been developed. For instance, sulfinamides have been shown to be highly effective temporary protecting groups for the amine in the conversion of 1,2-amino alcohols to morpholines. researchgate.net A key advantage of this strategy is that the final deprotection step, typically conducted with HCl, directly yields the desired morpholine hydrochloride salt, streamlining the synthesis of compounds like this compound. researchgate.net

Table 3: Common Amine Protecting Groups in Morpholine Synthesis A comparison of protecting groups, their introduction methods, and deprotection conditions. nih.govwikipedia.orgresearchgate.net

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenation.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis (H2, Pd/C)Stable to acidic and basic conditions.
BenzylBnBenzyl bromide, Reductive aminationCatalytic Hydrogenolysis (H2, Pd/C)Stable to a wide range of conditions.
p-Toluenesulfinyl-Sulfinylating agentAcid (e.g., HCl)Directly yields hydrochloride salt upon deprotection. researchgate.net

Role of S Morpholin 2 Amine Hydrochloride As a Chiral Synthon and Ligand in Catalysis

Application as a Chiral Building Block in Complex Molecular Synthesis

The inherent chirality and functional group arrangement of (S)-Morpholin-2-amine hydrochloride make it an important starting material for the synthesis of more complex, enantiomerically pure molecules.

The morpholine (B109124) ring is a common motif in many biologically active compounds and approved drugs. The use of enantiopure building blocks like this compound is crucial for accessing these targets in their desired stereoisomeric form. Chiral morpholines serve as versatile synthons for the creation of a wide array of substituted enantiopure compounds. researchgate.netresearchgate.net

Strategies for synthesizing substituted morpholines often involve the ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization. researchgate.net This approach allows for the creation of various nonracemic morpholine derivatives. These resulting chiral building blocks are valuable for the further synthesis of drug molecules. researchgate.net The development of methodologies that produce high yields and enantioselectivity is a key area of research, with some methods utilizing transition metal catalysts like copper(II) triflate. researchgate.net

Table 1: Strategies for Enantioselective Morpholine Synthesis

Method Description Key Features Reference
Aziridine (B145994) Ring Opening SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. High regio- and stereoselectivity; can be catalyzed by Lewis acids. researchgate.net

The ability to introduce substituents at various positions on the morpholine ring, starting from a chiral precursor, provides access to a diverse library of heterocyclic scaffolds for drug discovery and materials science.

Beyond simple substituted morpholines, this compound can serve as a precursor for more intricate molecular designs, including spiroacetals. Spiroacetals containing morpholine rings are of interest due to their three-dimensional structures, which are desirable in drug discovery programs. acs.org

A scalable, high-yielding synthesis has been developed to produce bis-morpholine spiroacetals. acs.org This synthesis involves the intermediacy of a 2-chloromethyl-substituted morpholine, which undergoes elimination to form an exocyclic enol ether. From this intermediate, a second morpholine ring is constructed in a two-step process. acs.org This methodology is robust and allows for the creation of spiroacetal systems with varying ring sizes (6,6 and 6,7), which have been largely unexplored. acs.org The presence of two amine functionalities in these spiroacetal scaffolds allows for sequential functionalization, further expanding their molecular diversity. acs.org

Utility as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org This approach is a cornerstone of asymmetric synthesis, particularly when catalytic asymmetric methods are not available or are less efficient. williams.edu

Morpholine derivatives are known to function as chiral auxiliaries in organic synthesis. researchgate.net The principle relies on the chiral auxiliary, such as one derived from this compound, being covalently attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to the formation of one diastereomer in excess.

Table 2: General Steps in Chiral Auxiliary-Mediated Synthesis

Step Description Purpose Reference
1. Attachment The chiral auxiliary is covalently bonded to the substrate molecule. To introduce a chiral element that will control subsequent reactions. wikipedia.org
2. Diastereoselective Reaction The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) to create a new stereocenter. To achieve high diastereoselectivity due to the influence of the auxiliary. williams.edu

For example, pseudoephedrine, another amino alcohol, is a well-established chiral auxiliary that, when converted to an amide, directs the alkylation of the α-carbon with high diastereoselectivity. wikipedia.org Similarly, oxazolidinones, which can be derived from amino alcohols, are widely used as chiral auxiliaries in reactions like aldol additions and alkylations. sigmaaldrich.com Given its structure as a chiral amino alcohol derivative, this compound or its derivatives have the potential to be employed in a similar fashion to control stereochemistry in various chemical transformations.

Development and Evaluation as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The heart of the catalyst is often a chiral ligand that coordinates to a metal center or functions as an organocatalyst itself.

The design of effective chiral ligands is crucial for the success of metal-catalyzed asymmetric reactions. acs.org These ligands coordinate to a transition metal, creating a chiral environment that forces the reaction to proceed enantioselectively. snnu.edu.cn Amino acids and their derivatives are a prominent class of readily available chiral molecules used to construct ligands. mdpi.com

Key principles in designing chiral ligands from amino-containing molecules like this compound include:

Modularity: The ability to easily synthesize a library of related ligands to fine-tune the steric and electronic properties for a specific reaction. acs.org

Chelation: The presence of multiple coordinating atoms (like the two nitrogens or a nitrogen and the oxygen in the morpholine core) can lead to the formation of stable, well-defined metal complexes, which is often essential for high enantioselectivity.

Rigidity: A conformationally restricted backbone, as found in the morpholine ring, can reduce the number of possible transition states, thereby enhancing selectivity.

Chiral amines are integral to many successful ligands used in reactions such as asymmetric hydrogenation, where they have been used to synthesize other chiral amines with high efficiency. acs.org

Organocatalysis is a subfield of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. Chiral amines are a particularly important class of organocatalysts. nih.gov They can activate substrates in two primary ways: by forming a nucleophilic enamine or a transient iminium ion. nih.govprinceton.edu

Iminium catalysis, for instance, involves the reversible formation of an iminium ion from a chiral amine catalyst and an α,β-unsaturated aldehyde. princeton.edu This activation lowers the LUMO of the aldehyde, making it more susceptible to attack by nucleophiles. The chiral amine catalyst shields one face of the molecule, directing the nucleophile to the opposite face and thereby controlling the stereochemical outcome. princeton.edu

Table 3: Chiral Amine Activation Modes in Organocatalysis

Activation Mode Intermediate Substrate Class Typical Reaction Reference
Enamine Catalysis Enamine Ketones, Aldehydes Michael Addition, Aldol Reaction nih.gov

This compound possesses the secondary amine functionality necessary for this type of catalysis. Its chiral, rigid framework is a desirable feature for an organocatalyst, as it can create a well-defined pocket to induce asymmetry. The development of catalysts based on chiral amine backbones has led to highly enantioselective methods for conjugate additions to various electron-deficient olefins, providing access to valuable enantioenriched building blocks. princeton.edu

Exploration of Weak Interaction Catalysis via Hydrogen Bonding

The strategic use of weak, non-covalent interactions, particularly hydrogen bonding, has emerged as a powerful tool in catalysis. cam.ac.uk These interactions, while individually modest in strength, can collectively exert significant influence over the transition state of a reaction, thereby controlling stereoselectivity. cam.ac.uk In the context of chiral amine catalysis, hydrogen bonding plays a pivotal role in creating a well-defined chiral environment around the reacting species. psu.edu this compound, with its inherent chirality and potential for hydrogen bond donation and acceptance, presents an interesting scaffold for the design of catalysts that operate through such weak interaction-controlled mechanisms.

Hydrogen bonds are highly directional, a characteristic that is advantageous in catalyst design to ensure a specific orientation between the catalyst and the substrate. cam.ac.uk The strength of a hydrogen bond is influenced by the nature of the donor and acceptor atoms. For instance, charged hydrogen bonds, such as those that could form between the ammonium (B1175870) group of this compound and an anionic substrate, are considerably shorter and stronger than those between neutral species. acs.org This principle is fundamental to understanding how this chiral synthon can be incorporated into catalytic systems that rely on hydrogen bonding to achieve asymmetric induction.

Research into catalysts that utilize hydrogen bonding has shown that even weak C-H···X interactions can be significant in organizing the transition state assembly. cam.ac.uk For this compound, the amine and the morpholine oxygen can act as hydrogen bond donors and acceptors, respectively. This dual functionality allows for multiple points of interaction with a substrate, enhancing the rigidity of the catalyst-substrate complex and, consequently, the enantioselectivity of the transformation.

The application of chiral amines in hydrogen bond-mediated catalysis is well-documented, with cinchona alkaloids being early examples of their successful use. psu.edu More recently, the focus has shifted towards the rational design of simpler chiral amines that can mimic the catalytic efficiency of these complex natural products. The development of catalysts based on the (S)-Morpholin-2-amine scaffold would align with this trend, offering a potentially more accessible and tunable alternative.

In the realm of phase-transfer catalysis, hydrogen bonding has been shown to be a key factor in the mechanism of enantioselective transformations. acs.org Chiral catalysts can form hydrogen bonds with anionic nucleophiles, such as azide, creating a chiral ion pair that then reacts with the substrate. acs.org The enantioselectivity of such reactions is highly dependent on the structure of the catalyst and its ability to form a well-defined hydrogen-bonded complex. The hydrochloride salt of (S)-Morpholin-2-amine provides a cationic chiral component that could be explored in this type of catalysis.

The following table outlines the key functional groups within this compound that are pertinent to its potential role in hydrogen bond catalysis.

Functional GroupPotential Role in Hydrogen Bonding
Primary Amine (protonated)Strong hydrogen bond donor
Morpholine OxygenHydrogen bond acceptor
Morpholine N-HHydrogen bond donor

The exploration of this compound and its derivatives in weak interaction catalysis via hydrogen bonding represents a promising avenue for the development of novel and efficient asymmetric transformations. The inherent structural features of this compound provide a solid foundation for the design of catalysts that can effectively control the stereochemical outcome of a variety of chemical reactions.

Structure Activity Relationship Sar Investigations of S Morpholin 2 Amine Hydrochloride Derivatives

Impact of Stereochemistry on Molecular Recognition and Functional Activity

Stereochemistry plays a critical role in the biological activity of morpholine (B109124) derivatives, often dictating the molecule's ability to recognize and interact with its target. nih.govpku.edu.cn The spatial arrangement of atoms, particularly at chiral centers, is fundamental to molecular recognition and function. pku.edu.cnacs.org

In the context of 2-substituted morpholines, the stereochemistry is a key determinant of functional activity. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives investigated as monoamine reuptake inhibitors, the activity was found to be a direct function of both stereochemistry and the substitution patterns on the aryl rings. nih.gov This led to the identification of selective serotonin (B10506) reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs based on their specific stereoisomeric form ((SS) vs. (RR)). nih.gov

The absolute configuration of substituents on the morpholine ring can dramatically influence binding affinity. Studies on hydantoin (B18101) derivatives have shown that different stereoisomers exhibit varied affinities for serotonin receptors (5-HT7R), which is crucial for their potential therapeutic effects. acs.org The precise three-dimensional structure, confirmed by X-ray crystallography, reveals how enantiomers interact differently with their biological targets, underscoring the importance of chiral purity in drug design. acs.org The synthesis of optically pure enantiomers is often a critical step to ensure the desired pharmacological profile. acs.org

Molecular chirality is well-recognized for its pivotal role in biological processes, where enantiomers of the same compound can have vastly different effects. pku.edu.cn This principle holds true for (S)-Morpholin-2-amine derivatives, where the (S)-configuration at the 2-position is often essential for optimal interaction with biological targets.

Positional and Electronic Effects of Substituents on the Morpholine Ring and Amine Group

Substituents on the Aromatic Ring: In many morpholine-containing compounds, an aromatic ring is attached, and its substitution pattern is critical for activity. For a series of morpholine-substituted tetrahydroquinoline derivatives, the presence and position of electron-withdrawing groups on an attached benzamide (B126) moiety significantly impacted cytotoxic activity. mdpi.com

Electron-Withdrawing Groups: The introduction of highly electron-withdrawing groups, such as two trifluoromethyl groups, enhanced cytotoxicity against several cancer cell lines. mdpi.com A combination of a single fluorine atom and a trifluoromethyl group also resulted in high activity. mdpi.com

Electron-Donating Groups: In a different series of indole-based inhibitors, electron-donating groups like p-methoxy and p-methyl at the para-position of a phenyl ring showed the highest activity, followed by electron-withdrawing groups like p-fluoro. mdpi.com

This highlights that the optimal electronic nature of the substituent is highly dependent on the specific scaffold and its biological target.

Interactive Data Table: Impact of Benzamide Substituents on Cytotoxic Activity (IC50 in µM) Below is a conceptual data table illustrating how different substituents on a benzamide ring attached to a morpholine derivative might affect its activity against various cancer cell lines, based on findings in the literature. mdpi.com

Compound IDR1 Substituent (Position 3)R2 Substituent (Position 5)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
10c FF3.73 ± 0.174.47 ± 0.013
10d FCF30.062 ± 0.010.58 ± 0.11
ControlHH> 10> 10

Substituents on the Morpholine Ring and Amine Group: Modifications directly on the morpholine ring or its amine functionality also play a crucial role.

Ring Position: The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.orgresearchgate.net Moving a methyl substituent from the 5-position to the 6-position of the morpholine ring can alter the diastereoselectivity of subsequent reactions, indicating a change in the steric environment. acs.org

Amine Group Modification: The primary amine of (S)-morpholin-2-amine is a key site for modification. Acylation or alkylation of this group allows for the introduction of various functionalities. The nature of the group attached to the amine nitrogen is critical. In one study, replacing a morpholine group with a smaller dimethylamine (B145610) or a pyrrolidine (B122466) group increased inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), suggesting that the original morpholine may have been too polar or sterically hindered for the target's binding pocket. acs.org The hydrogen bonding capacity of urea (B33335) derivatives, which can be formed from the amine group, is a vital element in their molecular recognition and bioactivity. nih.gov

The strategic placement of substituents with specific electronic properties is a cornerstone of rational drug design involving the morpholine scaffold.

Conformational Analysis and its Influence on Intermolecular Interactions

The morpholine ring is not planar and typically adopts a chair conformation, which is considerably more stable than the boat form. acs.orgnih.gov Within the chair conformation, the substituent on the nitrogen atom can be in either an equatorial (Eq) or axial (Ax) position. acs.orgresearchgate.net The preferred conformation has a significant effect on the molecule's reactivity and its ability to engage in intermolecular interactions. nih.gov

Theoretical calculations and spectroscopic studies have shown that the equatorial-chair conformer (Chair-Eq) is generally more stable than the axial-chair conformer (Chair-Ax). acs.org However, the relative distribution of these conformers can depend on the surrounding medium. For example, in a pure liquid state, the equatorial conformer is predominant, but in an aqueous solution, the contribution from the axial conformer can increase. researchgate.net

The conformation of the morpholine ring directly influences how it interacts with other molecules. In one structural analysis of a complex morpholine derivative, the ring was observed in a chair conformation, which oriented the rest of the molecule in a specific non-planar geometry. iucr.orgiucr.org This fixed orientation dictates how the molecule can fit into a binding pocket and which functional groups are available for interactions like hydrogen bonding. For instance, the crystal structure of one derivative showed that intermolecular N—H···S hydrogen bonds were responsible for linking molecules together, a feature enabled by the specific conformation adopted by the rings. iucr.org

Rational Design Principles for Modulating Functional Properties of Derived Compounds

Rational design of (S)-Morpholin-2-amine hydrochloride derivatives leverages the SAR insights to create new compounds with enhanced potency, selectivity, and improved pharmacological properties. mdpi.comacs.org This process involves the strategic modification of the morpholine scaffold to optimize interactions with a specific biological target. mdpi.commdpi.com

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core tetrahydroquinoline scaffold, for example, was chosen based on its structural similarity to other known mTOR inhibitors like quinoline (B57606) and quinazoline. mdpi.com This bioisosteric replacement aimed to maintain key binding interactions while potentially improving properties like metabolic stability. mdpi.com

Optimizing Target Interactions through Substituents: The design of potent inhibitors often involves incorporating functional groups that can form specific interactions, such as hydrogen bonds or π-stacking, with amino acid residues in the target's active site. mdpi.com For example, an amide linkage was designed to enable hydrogen bonding with a tyrosine residue, while a morpholine oxygen was positioned to interact with a valine residue in the mTOR active site. mdpi.com

Modulating Physicochemical Properties: The morpholine moiety itself is frequently incorporated into drug candidates to improve physicochemical properties like aqueous solubility and metabolic stability. researchgate.netresearchgate.net In the design of NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also reduced lipophilicity, resulting in a more drug-like compound. acs.org

Conformational Constraint: Introducing structural elements that lock the molecule into a bioactive conformation can enhance potency. This can be achieved by creating cyclic structures or introducing bulky groups that restrict bond rotation. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. acs.org

Use of Privileged Scaffolds: The morpholine ring is considered a "privileged pharmacophore" because it is found in numerous biologically active compounds and can interact with multiple targets. researchgate.net Design strategies often start with such scaffolds and then decorate them with various substituents to achieve selectivity for a desired target. e3s-conferences.orgmdpi.com

By systematically applying these principles and integrating data from computational modeling and biological testing, medicinal chemists can rationally design novel derivatives of (S)-Morpholin-2-amine with tailored functional properties. mdpi.comtandfonline.com

Computational Chemistry and Molecular Modeling of S Morpholin 2 Amine Hydrochloride Systems

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electronic properties of molecular systems from first principles.

DFT calculations are instrumental in elucidating the electronic structure of the (S)-Morpholin-2-amine scaffold. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors. scispace.combenthamdirect.comdntb.gov.ua Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. als-journal.comijcce.ac.ir

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. als-journal.comresearchgate.net Red regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas, prone to nucleophilic attack. For the morpholine (B109124) moiety, the oxygen and nitrogen atoms are typically electron-rich centers. researchgate.net

Analysis of global reactivity descriptors, derived from the HOMO and LUMO energies, provides quantitative measures of reactivity. ijcce.ac.ir These descriptors help in understanding the interaction of the molecule with other chemical species.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and kinetic stability
Ionization Potential (I) -EHOMO Electron-donating ability
Electron Affinity (A) -ELUMO Electron-accepting ability
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Measure of polarizability
Electrophilicity Index (ω) χ² / (2η) Electrophilic power of a molecule

This table presents theoretical descriptors commonly calculated in DFT studies to predict chemical behavior.

Computational studies have been crucial in understanding the mechanisms and stereochemical outcomes of asymmetric reactions involving morpholine-based catalysts or intermediates. nih.gov DFT is frequently used to model the transition states of reactions, such as the Michael addition of aldehydes to nitroolefins catalyzed by morpholine derivatives. nih.gov

By calculating the energies of various possible transition state structures, researchers can predict which pathway is energetically favored, thus explaining the observed diastereoselectivity and enantioselectivity. nih.govresearchgate.net For instance, in the synthesis of cis-disubstituted morpholines via Pd-catalyzed carboamination, a boat-like transition state has been proposed based on computational analysis to explain the observed stereochemistry. nih.gov These analyses often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical course of the reaction. researchgate.net The insights gained from transition state analysis are invaluable for the rational design of new, more efficient, and selective catalysts. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the solvent environment. plos.org For systems involving the (S)-Morpholin-2-amine scaffold, MD simulations can reveal the preferred conformations of the morpholine ring, which typically adopts a chair conformation, and the orientation of its substituents. nih.govmdpi.com

The stability of a protein-ligand complex or the conformational stability of a molecule in solution can be assessed by monitoring the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation time. nih.govrsc.org A stable simulation is indicated by the convergence of the RMSD value, while the RMSF plot highlights the flexible regions of the molecule. mdpi.comrsc.org MD simulations are also used to understand how explicit solvent molecules, like water, can mediate interactions and stabilize certain conformations, which is particularly relevant for the hydrochloride salt in aqueous solutions. researchgate.net These simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution. tandfonline.com

In Silico Modeling of Molecular Interactions for (S)-Morpholin-2-amine Hydrochloride Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules. researchgate.net In silico modeling techniques are essential for designing and optimizing these molecules to achieve desired biological activity.

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.govresearchgate.net For scaffolds derived from (S)-Morpholin-2-amine, docking studies can elucidate key interactions, such as hydrogen bonds formed by the amine and morpholine oxygen, and hydrophobic interactions, that contribute to binding affinity. rsc.orgopenmedicinalchemistryjournal.com

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy, providing a quantitative prediction of the ligand's potency. biorxiv.orgnih.gov These calculations help in ranking potential drug candidates and understanding the structure-activity relationship (SAR) at a molecular level. openmedicinalchemistryjournal.comnih.gov

Table 2: Example of Molecular Docking Results for a Morpholine Derivative

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Carbonic Anhydrase II Compound 24 - HIS 94, HIS 96, HIS 119, THR 199, THR 200 Hydrogen Bonding, Hydrophobic
D-Alanine Ligase Compound 3f -7.75 PRO B 67, PRO B 68, TRP B 71, LEU B 98 Hydrogen Bonding, Amide-Pi Stacking, Pi-Alkyl
PLK4 Compound 3b - LYS-41, GLU-90, CYS-92 Hydrogen Bonding

This table is a composite representation based on findings for various morpholine derivatives to illustrate the type of data generated from docking studies. rsc.orgopenmedicinalchemistryjournal.comnih.gov

Computational methods are increasingly used not only to rationalize but also to predict the outcome of stereoselective catalytic reactions. researchgate.netrsc.org For organocatalysts based on the (S)-Morpholin-2-amine scaffold, computational models can be developed to predict which enantiomer of a product will be formed preferentially. nih.gov

These predictive models often rely on quantum mechanical calculations of transition state energies for competing reaction pathways. researchgate.net By systematically evaluating the influence of catalyst structure, substrate, and reaction conditions, these models can guide the experimental design of new catalytic systems. Machine learning approaches, trained on datasets of experimental outcomes and calculated molecular descriptors, are also emerging as powerful tools for predicting reaction selectivity with high accuracy. rsc.orgnih.gov This synergy between computational prediction and experimental validation accelerates the discovery of novel and efficient asymmetric catalysts.

Thermodynamic Modeling of Aqueous Amine Hydrochloride Systems Relevant to this compound

The thermodynamic modeling of aqueous systems containing amines and their hydrochloride salts is a complex but critical field, essential for various industrial applications, including corrosion control in refinery overheads and the development of chemical processes. researchgate.netolisystems.com Modeling the behavior of these systems is challenging because it requires the accurate representation of multiple phases—vapor, solid, aqueous, and sometimes hydrocarbon-rich—across a wide range of conditions, from dilute solutions to the fused salt limit. researchgate.net For compounds like this compound, understanding these thermodynamics provides invaluable predictive power regarding their behavior in aqueous environments.

A primary challenge in industrial settings, such as oil refining, is the neutralization of hydrogen chloride (HCl) with amines. While this mitigates acid corrosion, it can lead to the formation of solid or concentrated aqueous amine hydrochloride salts, which may themselves cause aggressive corrosion. olisystems.com Therefore, a robust thermodynamic model that can predict the precise conditions leading to salt formation—the "salt point"—is of great value. olisystems.comonepetro.org

To address these complexities, advanced computational frameworks have been developed. One of the most prominent is the Mixed-Solvent Electrolyte (MSE) model. researchgate.netolisystems.com This framework is particularly well-suited for amine hydrochloride systems because it integrates the standard-state thermochemical properties of all relevant species (aqueous and solid) with a sophisticated ion-interaction formulation to calculate the excess Gibbs energy. researchgate.net The MSE model can accurately reproduce the properties of these systems and construct detailed solid-liquid phase diagrams to elucidate the solubility of various stable and metastable solid phases. researchgate.net

Research Findings in Relevant Systems

While specific thermodynamic data for this compound is not widely available in public literature, extensive research on morpholine, its parent compound, and other related amines provides a strong foundation for modeling.

Studies on the ionization of morpholine in aqueous solutions have yielded precise thermodynamic parameters. The acid dissociation of the morpholinium ion (MorphH⁺), the protonated form of morpholine present in solutions of its hydrochloride salt, is the key equilibrium. A comprehensive analysis combining data from multiple investigations provided the thermodynamic quantities for this reaction at standard conditions. researchgate.net

Table 1: Thermodynamic Parameters for the Acid Dissociation of the Morpholinium Ion at 25 °C and Infinite Dilution. researchgate.net
ParameterValueUnits
log K-8.491 (± 0.003)-
ΔH39 (± 1)kJ·mol⁻¹
ΔS-31 (± 1)J·K⁻¹·mol⁻¹
ΔCₚ40 (± 7)J·K⁻¹·mol⁻¹

Further research has explored the thermodynamic properties of aqueous morpholine solutions, providing insight into the fundamental interactions between the morpholine molecule and water. The free energy, enthalpy, and entropy changes associated with the transfer of morpholine from the gas phase to a dilute aqueous solution have been determined, revealing how the presence of both an ether oxygen and an amine group within the same six-membered ring affects its hydration. rsc.org The surface thermodynamics, including surface tension, enthalpy, and entropy, of aqueous morpholine solutions have also been measured across wide concentration and temperature ranges, showing non-random behavior at low morpholine concentrations. researchgate.net

Modeling efforts must account for various phase equilibria to be effective. The simultaneous modeling of vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE) is essential for predicting ionic dew points and salt points in industrial systems. olisystems.com For example, the SLE curve for a typical amine hydrochloride-water system features two distinct branches: one representing the solubility of ice at lower temperatures and another representing the solubility of the solid amine hydrochloride, which terminates at the melting point of the pure salt. olisystems.com Accurately predicting this curve is fundamental to avoiding unwanted salt deposition. olisystems.comonepetro.org

Table 2: Key Equilibria Modeled in Aqueous Amine Hydrochloride Systems.
Equilibrium TypePhases InvolvedIndustrial Relevance
Solid-Liquid Equilibrium (SLE)Solid, Aqueous LiquidPredicting the temperature at which amine hydrochloride salts precipitate from solution (Salt Point). olisystems.comonepetro.org
Vapor-Liquid Equilibrium (VLE)Vapor, Aqueous LiquidDetermining the dew point of water and the distribution of volatile amines between phases. olisystems.com
Vapor-Solid Equilibrium (VSE)Vapor, SolidModeling the direct formation of salt from the gas phase, relevant for less volatile amines. researchgate.net
Ionization/DissociationAqueous LiquidCalculating pH and the concentration of ionic species in the aqueous phase. researchgate.net

Heat capacity is another crucial thermodynamic property. Studies on other amine hydrochlorides, such as rimantadine (B1662185) hydrochloride, have utilized adiabatic and differential scanning calorimetry to measure heat capacities over broad temperature ranges. nih.gov These measurements allow for the derivation of key thermodynamic functions (enthalpy, entropy, Gibbs energy) from near absolute zero up to the point of decomposition, providing the fundamental data needed for robust thermodynamic models. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of S Morpholin 2 Amine Hydrochloride

Chromatographic Separation Techniques for Enantiomeric Purity Determination

The separation of enantiomers is a significant challenge in the analysis of chiral compounds like (S)-Morpholin-2-amine hydrochloride. Chromatographic techniques are paramount in determining the enantiomeric purity of such substances.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric resolution of chiral amines. yakhak.org The development of an efficient chiral HPLC method involves careful selection of a chiral stationary phase (CSP) and mobile phase composition to achieve optimal separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated significant success in resolving chiral amines. yakhak.org For instance, Chiralpak IE, derived from amylose tris(3,5-dichlorophenylcarbamate), and Chiralcel OD-H, from cellulose tris(3,5-dimethylphenylcarbamate), have shown high enantioselectivity for various chiral amines. yakhak.org The choice between coated and covalently bonded CSPs can also influence separation efficiency, with coated versions sometimes offering superior resolution. yakhak.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is a critical parameter. yakhak.org The addition of acidic or basic modifiers to the mobile phase can dramatically improve peak shape and resolution. nih.gov For basic compounds like amines, acidic additives such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) have been found to be particularly effective. nih.gov These additives can form ion-pairs with the amine in the mobile phase, leading to enhanced interaction with the CSP and better separation. nih.gov

The development of a robust HPLC method also requires validation according to established guidelines, assessing parameters like linearity, accuracy, and precision. yakhak.org

Table 1: Exemplary Chiral HPLC Parameters for Amine Separation

ParameterConditionSource
Chiral Stationary Phase Amylose or Cellulose Phenylcarbamate derivatives (e.g., Chiralpak IE, Chiralcel OD-H) yakhak.org
Mobile Phase Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 to 80:20 v/v) nih.gov
Additive Acidic modifier (e.g., Methanesulfonic acid) nih.gov
Flow Rate 1.0 mL/min yakhak.org
Detection UV at a specific wavelength (e.g., 230 nm) nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of amines, particularly after their conversion to more volatile and stable derivatives. scispace.comresearchgate.net Direct analysis of free amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption onto the column. scispace.com Derivatization overcomes these issues and can also enhance the sensitivity of detection. scispace.com

Common derivatization strategies for amines include acylation, silylation, and the formation of carbamates. researchgate.net For instance, amines can be reacted with reagents like isobutyl chloroformate to form carbamate (B1207046) derivatives, which exhibit excellent chromatographic properties. acs.org These derivatives are often stable and volatile, making them suitable for GC analysis. acs.org

The choice of GC column is also critical. Fused-silica capillary columns with phases like SE-30 or OV-1 are commonly used for the separation of amine derivatives. scispace.com The GC system is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, allowing for confident identification and quantification of the analytes. researchgate.netnih.gov The MS can be operated in different modes, such as single-ion monitoring (SIM) for enhanced sensitivity in quantitative analysis or full-scan mode for structural confirmation. researchgate.netnih.gov

Table 2: Typical GC-MS Parameters for Derivatized Amine Analysis

ParameterConditionSource
Derivatization Reagent Isobutyl chloroformate acs.org
GC Column Fused-silica capillary column (e.g., ZB-Wax) nih.gov
Injection Mode Splitless nih.gov
Carrier Gas Helium acs.org
Oven Temperature Program Ramped program (e.g., 100°C to 280°C) acs.org
Detector Mass Spectrometer (MS) researchgate.netnih.gov
Ionization Mode Electron Impact (EI) researchgate.netnih.gov

Capillary Electrophoresis (CE) for Amine Analysis and Trace Detection

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for the analysis of amines, requiring minimal sample volume. rsc.org CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the analyte. For amine analysis, derivatization is often employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV or laser-induced fluorescence (LIF). acs.orgscispace.com

Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are widely used for the derivatization of aliphatic amines, as they react quickly under mild conditions to form stable derivatives with strong UV absorbance. rsc.org The separation is typically performed in a fused-silica capillary filled with a buffer solution. The composition of the buffer, including its pH and the presence of additives, is optimized to achieve the desired separation. nih.gov For instance, micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants like sodium dodecyl sulfate (B86663) (SDS) in the buffer, can be employed to separate both charged and neutral analytes. scispace.comnih.gov

CE is particularly valuable for trace detection due to the high sensitivity achievable with detectors like LIF. acs.orgscispace.com This makes it a suitable technique for analyzing low levels of amines in various matrices.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. nih.gov Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the atoms within the molecule.

For morpholine (B109124) derivatives, ¹H NMR spectra can reveal the conformation of the morpholine ring, which typically adopts a chair conformation at room temperature. nih.gov Spin-spin coupling constants, obtained from resolution-enhanced proton spectra, provide information about the dihedral angles between adjacent protons, further confirming the stereochemistry. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR signals. nih.gov These experiments are crucial for elucidating the structure of complex substituted morpholines. nih.gov

Mass Spectrometry (MS) Techniques for Precise Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns. gla.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion ([M+H]⁺). acs.org This is invaluable for confirming the identity of a synthesized compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. For morpholine derivatives, fragmentation often involves cleavage of the morpholine ring. scispace.com The analysis of these fragmentation pathways provides critical insights into the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed characterization of molecular structures. These methods provide a unique "fingerprint" for a molecule based on its vibrational modes. bruker.commsu.eduwiley.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu For this compound, a secondary amine salt, specific IR absorption bands are anticipated. The N-H stretching vibrations in secondary amines typically appear in the region of 3300-3500 cm⁻¹. libretexts.org However, in the hydrochloride salt, the protonation of the amine group to form -NH2+ leads to characteristic shifts and the appearance of new bands. These NH2+ deformation vibrations often occur in the 1620 to 1560 cm⁻¹ region. cdnsciencepub.com The presence of the morpholine ring will also contribute to a complex fingerprint region below 1500 cm⁻¹, with characteristic C-O and C-N stretching vibrations. The C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org

A study on secondary amine salts revealed that their spectra differ significantly from the free bases, with new bands appearing that are characteristic of the protonated form. cdnsciencepub.com For instance, the hydrochloride salts of amino acids exhibit a series of bands between 3030 and 2500 cm⁻¹. cdnsciencepub.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR by analyzing the inelastic scattering of monochromatic light. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the morpholine ring vibrations. For instance, in morpholine itself, distinct vibrational spectra for its different conformers (Chair-Eq and Chair-Ax) have been identified using advanced techniques. nih.govacs.org The S-S bonds in proteins, for example, have Raman bands in the 500-550 cm⁻¹ range. horiba.com The precise positions of Raman bands are sensitive to the molecular structure, conformation, and intermolecular interactions. horiba.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, enabling its identification and structural elucidation.

Derivatization Strategies for Enhanced Analytical Detection and Separation

For compounds like this compound that may lack a strong chromophore for UV detection or are not volatile enough for direct gas chromatography (GC) analysis, derivatization is a crucial strategy. inchem.org This chemical modification process introduces a tag into the molecule to improve its detectability and chromatographic behavior. sci-hub.se

Derivatization can enhance detection by introducing a fluorescent or UV-absorbing group. For amines, common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), dansyl chloride, and 2,4-dinitrofluorobenzene. rsc.orgnih.gov FMOC-Cl, for instance, reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.orgresearchgate.net

In a study on the determination of morpholine, derivatization with sodium nitrite (B80452) under acidic conditions produced the stable and volatile N-nitrosomorpholine, which could be readily analyzed by GC-MS. nih.govresearchgate.net This method significantly increased the sensitivity compared to direct detection. researchgate.net Another approach involves using 2-nitro-4-trifluoromethylfluorobenzene as a derivatizing reagent, which reacts with amines to produce a product with strong ultraviolet absorption, enhancing detection by HPLC with a Diode Array Detector (DAD). google.com

The table below summarizes various derivatization reagents used for the analysis of amines.

Derivatization ReagentAnalyte TypeAnalytical TechniquePurpose of Derivatization
Sodium NitriteSecondary Amines (e.g., Morpholine)GC-MSForms a stable and volatile derivative (N-nitrosomorpholine) for improved volatility and sensitivity. nih.govresearchgate.net
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Primary and Secondary Aliphatic AminesHPLC-UV/FluorescenceIntroduces a fluorescent group for enhanced detection. rsc.org
2-nitro-4-trifluoromethylfluorobenzeneSmall Molecule Aliphatic AminesHPLC-DADCreates a derivative with strong UV absorption for improved sensitivity. google.com
2,4-dinitrofluorobenzeneAliphatic AminesGC-MSForms derivatives suitable for GC analysis. researchgate.net
Benzenesulfonyl chlorideAliphatic AminesGC-MSForms derivatives suitable for GC analysis. researchgate.net

Method Validation and Development for Trace Level Analysis in Diverse Matrices

The development and validation of analytical methods are critical to ensure the accuracy, precision, and reliability of results, especially for trace-level analysis in complex matrices such as environmental samples, food products, or biological fluids. epa.gov

Method development for this compound would involve optimizing several parameters, including sample preparation, chromatographic separation, and detection. Sample preparation often involves extraction techniques to isolate the analyte from the matrix. For morpholine analysis in apples, an extraction with 1% acetic acid in methanol (B129727) was found to be effective. nifc.gov.vn

Method validation encompasses several key aspects:

Linearity: Establishing a linear relationship between the analyte concentration and the analytical signal over a defined range. For morpholine analysis using a derivatization-GC-MS method, a linearity range of 10–500 μg·L⁻¹ was achieved. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For morpholine in apples by LC-MS/MS, the LOD and LOQ were 2 µg/kg and 5 µg/kg, respectively. nifc.gov.vn A GC-MS method for morpholine achieved an LOD of 7.3 μg·L⁻¹ and an LOQ of 24.4 μg·L⁻¹. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the repeatability of the results. In the analysis of morpholine in apples, recoveries ranged from 83% to 108%, with intraday repeatability (RSDr) between 1.1% and 3.67%. nifc.gov.vn Another study on morpholine reported spiked recovery rates of 94.3% to 109.0% with intraday repeatability of 2.0%–4.4%. researchgate.net

Specificity/Selectivity: Ensuring that the analytical signal is solely due to the analyte of interest and not from interfering components in the matrix.

Robustness: Assessing the method's performance when small, deliberate variations are made to the method parameters.

The following table summarizes the validation parameters for different methods used for the analysis of morpholine.

Analytical MethodMatrixLinearity RangeLODLOQRecoveryReference
LC-MS/MSApples5 - 300 µg/L2 µg/kg5 µg/kg83 - 108% nifc.gov.vn
Derivatization-GC-MSApple Juices, Ibuprofen10–500 μg·L⁻¹7.3 μg·L⁻¹24.4 μg·L⁻¹94.3 - 109.0% nih.govresearchgate.net
GC with multi-mode inlet and FIDSteam Condensate0.1 - 100 ppm (v/v)100 ppb (v/v)-≥ 96% researchgate.netnih.gov

These rigorous validation procedures are essential for establishing a reliable analytical method for the determination of this compound at trace levels in various and complex sample types.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (S)-Morpholin-2-amine hydrochloride, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis often begins with chiral precursors, such as L-serine derivatives, to ensure the (S)-configuration. Asymmetric hydrogenation or enzymatic resolution may be used to control stereochemistry. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity. Recrystallization in acidic conditions (e.g., HCl/ethanol) yields the hydrochloride salt, enhancing stability .

Q. Which analytical methods are recommended for assessing the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC coupled with a mass spectrometry detector (LC-MRM-MS) is optimal. For example, a C18 column with a mobile phase of acetonitrile/0.1% formic acid can separate enantiomers, while stable isotope-labeled internal standards improve quantification accuracy. Cross-validation with circular dichroism (CD) spectroscopy ensures robustness .

Q. What storage conditions preserve the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C. Avoid moisture, as hydrochloride salts are hygroscopic. Periodic stability testing via thermogravimetric analysis (TGA) and HPLC monitors degradation (e.g., formation of morpholine oxides) .

Advanced Research Questions

Q. How can researchers systematically identify and quantify process-related impurities in this compound?

  • Methodological Answer : Use impurity-spiking experiments with certified reference standards (e.g., morpholine-N-oxide or des-amino analogs) analyzed via HPLC-HRMS. Quantify impurities at ppm levels using calibration curves. Structural confirmation via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) distinguishes isobaric species .

Q. How should conflicting data between X-ray crystallography (indicating racemic mixtures) and chiral assays (indicating high enantiomeric excess) be resolved?

  • Methodological Answer : Perform single-crystal X-ray diffraction to confirm absolute configuration. Cross-check with vibrational circular dichroism (VCD) to detect subtle stereochemical discrepancies. Statistical analysis of batch-to-batch variability (e.g., ANOVA) identifies systemic errors in synthesis or analysis .

Q. What role does the (S)-configuration play in the compound’s interaction with biological targets, such as amine receptors?

  • Methodological Answer : Molecular dynamics simulations reveal that the (S)-enantiomer fits optimally into the active site of receptors (e.g., G protein-coupled receptors) due to hydrogen bonding with the morpholine oxygen and amine group. Comparative binding assays with the (R)-enantiomer show >10-fold lower IC₅₀ values for the (S)-form, confirming stereospecific activity .

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